molecular formula C18H16BrNO4 B11079985 [2-(4-bromophenyl)-2-oxoethyl] 2-benzamidopropanoate

[2-(4-bromophenyl)-2-oxoethyl] 2-benzamidopropanoate

Cat. No.: B11079985
M. Wt: 390.2 g/mol
InChI Key: KVAVXZOHBLBWEN-UHFFFAOYSA-N
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Description

[2-(4-bromophenyl)-2-oxoethyl] 2-benzamidopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group, an oxoethyl group, and a benzamidopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-bromophenyl)-2-oxoethyl] 2-benzamidopropanoate typically involves multiple steps. One common method includes the bromination of a phenyl group followed by the formation of an oxoethyl ester. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper. The final step involves the coupling of the bromophenyl oxoethyl intermediate with benzamidopropanoate under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification methods such as recrystallization or column chromatography are commonly used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the development of bioactive compounds for research purposes.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Utilized in drug discovery and development processes.

Industry:

  • Applied in the production of specialty chemicals and materials.
  • Used as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of [2-(4-bromophenyl)-2-oxoethyl] 2-benzamidopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

  • [2-(4-chlorophenyl)-2-oxoethyl] 2-benzamidopropanoate
  • [2-(4-fluorophenyl)-2-oxoethyl] 2-benzamidopropanoate
  • [2-(4-methylphenyl)-2-oxoethyl] 2-benzamidopropanoate

Comparison:

  • [2-(4-bromophenyl)-2-oxoethyl] 2-benzamidopropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules.
  • The chlorophenyl, fluorophenyl, and methylphenyl analogs may exhibit different chemical and biological properties due to the varying electronegativity and steric effects of the substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-benzamidopropanoate

InChI

InChI=1S/C18H16BrNO4/c1-12(20-17(22)14-5-3-2-4-6-14)18(23)24-11-16(21)13-7-9-15(19)10-8-13/h2-10,12H,11H2,1H3,(H,20,22)

InChI Key

KVAVXZOHBLBWEN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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